molecular formula C18H19N3O4S B10986330 ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10986330
M. Wt: 373.4 g/mol
InChI Key: WWYZGJZJHDCMDI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a sophisticated synthetic intermediate designed for advanced research and development. Its molecular architecture, featuring a 5-methoxyindole moiety linked to a 4-methylthiazole carboxylate core, makes it a valuable building block in medicinal chemistry. Researchers primarily utilize this compound in the synthesis and exploration of novel therapeutic agents. The structural components suggest potential applications in targeting neurological pathways or enzyme inhibition studies, given the known properties of its core substructures. This specialty chemical is provided exclusively for use in scientific research laboratories.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-8-7-12-9-13(24-3)5-6-14(12)21/h5-9H,4,10H2,1-3H3,(H,19,20,22)

InChI Key

WWYZGJZJHDCMDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

Preparation Methods

Cyclization Using Thiourea and α-Haloketones

In a representative procedure, thiourea (1.0 equiv) and ethyl 2-chloroacetoacetate (1.1 equiv) are refluxed in ethanol with potassium carbonate as a base. The reaction proceeds at 80°C for 6–8 hours, yielding the thiazole ring with a carboxylate ester group. The methyl group at position 4 is introduced via the α-haloketone precursor.

Introduction of the Acetyl Amino Group

The acetyl amino moiety at position 2 of the thiazole ring is introduced via nucleophilic acyl substitution or coupling reactions.

Coupling with 5-Methoxyindole-1-Acetyl Chloride

A two-step process is often employed:

  • Synthesis of 5-Methoxyindole-1-Acetyl Chloride :

    • 5-Methoxyindole is treated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 3 hours.

    • Yield: 85–90% after purification by recrystallization.

  • Acylation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate :

    • The thiazole amine (1.0 equiv) reacts with 5-methoxyindole-1-acetyl chloride (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.

    • Reaction conditions: 25°C for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ConditionYield ImprovementSource
SolventTHF78% → 89%
BaseTriethylamine65% → 88%
Temperature25°C (room temperature)Reduced side products

The use of polar aprotic solvents like THF enhances nucleophilicity, while TEA efficiently scavenges HCl byproducts. Elevated temperatures (>40°C) promote decomposition, necessitating mild conditions.

Characterization and Purity Analysis

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6):

    • δ 1.32 (t, 3H, COOCH2CH3), δ 2.51 (s, 3H, C4-CH3), δ 3.85 (s, 3H, OCH3), δ 4.30 (q, 2H, COOCH2), δ 7.12–7.45 (m, 4H, indole-H).

  • HPLC : Purity >99% achieved via gradient elution (acetonitrile/water).

Impurity Profiling

Common impurities include:

  • Unreacted 5-Methoxyindole : Controlled via excess acyl chloride.

  • Diacylated Byproduct : Minimized by stoichiometric reagent ratios.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A batch process using 10 kg of ethyl 2-amino-4-methylthiazole-5-carboxylate demonstrated:

  • Yield : 82% at 50 kg scale.

  • Cost Drivers : THF recovery (70% efficiency) and column chromatography replacement with crystallization.

Applications and Derivatives

The compound serves as a key intermediate for:

  • Anticancer Agents : Modulating kinase inhibition pathways.

  • Antimicrobials : Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Conditions Products Yield Reference
1M HCl, reflux (4–6 hrs)2-{[(5-Methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid70–85%
1M NaOH, ethanol, 60°C (3 hrs)Same as above65–78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Amide Bond Reactivity

The acetylated amide linkage participates in hydrolysis and nucleophilic substitution, enabling structural diversification.

Hydrolysis:

Conditions Products Yield Reference
6M HCl, reflux (8–12 hrs)2-Amino-4-methyl-1,3-thiazole-5-carboxylate + 5-methoxyindole acetic acid50–60%
Enzymatic (e.g., lipase)Selective cleavage under mild conditions30–40%

Nucleophilic Substitution:

The amide’s nitrogen can act as a leaving group in reactions with Grignard reagents or organometallics:

  • Reaction with methylmagnesium bromide yields N-alkylated thiazole derivatives .

Thiazole Ring Modifications

The thiazole ring exhibits electrophilic aromatic substitution (EAS) and oxidation reactivity.

EAS Reactions:

Reagent Position Product Conditions Reference
Bromine (Br₂)C-4 methyl4-Bromomethyl-thiazole derivativeDCM, 0°C, 2 hrs
Nitration (HNO₃/H₂SO₄)C-2Nitro-substituted thiazole0–5°C, 1 hr

Oxidation:

  • Thiazole sulfur can oxidize to sulfoxide (H₂O₂, acetic acid, 50°C) or sulfone (excess H₂O₂, 70°C).

Indole Ring Reactivity

The 5-methoxyindole moiety undergoes electrophilic substitution and oxidation.

Electrophilic Substitution:

Reagent Position Product Conditions Reference
Bromine (Br₂)C-44-Bromo-5-methoxyindole derivativeAcetic acid, RT, 1 hr
Friedel-Crafts alkylationC-33-Alkyl-substituted indoleAlCl₃, CH₂Cl₂, reflux

Oxidation:

  • Ozone cleaves the indole ring to form N-formylkynurenine derivatives .

  • mCPBA (meta-chloroperbenzoic acid) oxidizes the indole to an indole oxide .

Condensation Reactions

The compound participates in Knoevenagel and Schiff base formation due to its active methylene and carbonyl groups.

Reaction Type Reagent Product Yield Reference
Knoevenagel condensationMalononitrileCyano-substituted thiazole-indole hybrid60–70%
Schiff base formationAniline derivativesImine-linked conjugates55–65%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiazole and indole rings:

Reaction Catalyst Product Conditions Reference
Suzuki-MiyauraPd(PPh₃)₄Biaryl-thiazole-indole conjugateDMF, 80°C, 12 hrs
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylated indole derivativesToluene, 100°C, 24 hrs

Reductive Transformations

Selective reduction of functional groups expands synthetic utility:

Target Group Reagent Product Yield Reference
Ester to alcoholLiAlH₄5-Hydroxymethyl-thiazole derivative75–80%
Nitro to amineH₂/Pd-CAmino-substituted thiazole90–95%

Photochemical Reactions

UV irradiation induces dimerization of the indole moiety:

  • Product : Indole dimer linked via C-2 and C-3 positions.

  • Conditions : UV light (254 nm), methanol, 6 hrs.

This compound’s reactivity profile highlights its versatility in synthetic chemistry and drug development. Future studies could explore its catalytic asymmetric transformations or bioorthogonal reactions for targeted therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of thiazole, including those similar to ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, exhibit potent activity against various bacterial strains. For instance, compounds with structural similarities have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL .

CompoundActivityMIC (µg/mL)
Ethyl 2-{...}S. aureus0.98 - 3.9
Ethyl 2-{...}B. subtilis0.98 - 3.9

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the thiazole structure can enhance antitumor activity .

Case Study 1: Antitubercular Activity

In a study assessing the efficacy of thiazole derivatives against Mycobacterium tuberculosis, compounds similar to this compound were found to exhibit promising antitubercular activity. Notably, one derivative showed an MIC value of 2.1 µg/mL against the H37Rv strain, indicating its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was performed on various thiazole derivatives, including those related to this compound. The study revealed that specific substitutions on the thiazole ring significantly influenced biological activity, emphasizing the importance of molecular design in drug discovery .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize pharmacological properties. The development process often includes high-throughput screening methods to identify promising candidates with desired biological activities .

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents at Thiazole Positions Key Functional Groups Biological Activity Reference
Target Compound 2: 5-Methoxyindole-acetamido
4: Methyl
5: Ethyl carboxylate
Indole, carboxylate Hypothesized antiviral/antidiabetic
Methyl 2-(2-Hydroxybenzamido)-1,3-thiazole-5-carboxylate 2: 2-Hydroxybenzamido
5: Methyl carboxylate
Hydroxybenzamide SARS-CoV-2 Main Protease inhibitor (MD simulation stability)
2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC) 2: 4-Chlorobenzylamino
5: Carboxylic acid
Chlorobenzyl, carboxylic acid Hypoglycemic in STZ-induced diabetic rats
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)Amino]-1,3-Thiazole-5-Carboxylate 2: 3-Nitrobenzamido
5: Ethyl carboxylate
Nitrophenyl Unspecified (structural analog)
Ethyl 2-[4-(1H-Benzimidazol-2-yl)Phenyl]-4-Methyl-1,3-Thiazole-5-Carboxylate 2: Benzimidazole-phenyl
5: Ethyl carboxylate
Benzimidazole Unspecified (structural analog)

Key Observations :

  • Position 2 substituents dictate target specificity. Indole derivatives (target compound) may interact with serotonin receptors or kinases, while benzamides (e.g., ) target viral proteases.
  • Carboxylate vs. carboxylic acid : Ethyl esters (target compound, ) enhance membrane permeability, while carboxylic acids (BAC, ) improve aqueous solubility and direct receptor binding.
  • Methyl at position 4 : Conserved in BAC and the target compound, suggesting steric stabilization of the thiazole ring.
A. Antiviral Activity
  • Thiazole derivatives with acetamido linkers (e.g., ) inhibit SARS-CoV-2 Main Protease (M<sup>pro</sup>) and Methyltransferase (MTase) via hydrogen bonding and hydrophobic interactions . The target compound’s indole moiety may enhance binding to viral proteases.
B. Antidiabetic Activity
  • BAC () reduces blood glucose in diabetic rats via substituted chlorobenzyl amino groups. The target compound’s methoxyindole group could modulate insulin signaling or glucose uptake pathways .
C. Structural Insights from Crystallography
  • Tools like SHELX () and WinGX () enable precise determination of thiazole derivatives’ conformations, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article focuses on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: 298.37 g/mol

The presence of the indole and thiazole moieties contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of indole have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)
Compound AStaphylococcus aureus1530
Compound BEscherichia coli2040
Ethyl Thiazole DerivativePseudomonas aeruginosa1025

The above data indicate that compounds with similar structures exhibit significant antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Studies suggest that compounds containing indole and thiazole rings can inhibit tumor growth through various mechanisms.

Case Study: Anticancer Effects

A study investigated the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The results demonstrated:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values:
    • HeLa: 25 μM
    • MCF7: 30 μM

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Interference with DNA Replication: The compound may disrupt DNA synthesis in rapidly dividing cells.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and what are the critical parameters affecting yield?

The synthesis typically involves multi-step reactions, including:

  • Thiazole core formation : Reacting 2-aminothiazole derivatives with chloroacetyl chloride in dioxane or acetic acid under reflux, using triethylamine as a base to neutralize HCl byproducts .
  • Indole coupling : Introducing the 5-methoxyindole moiety via nucleophilic acyl substitution. For example, coupling 5-methoxy-1H-indole-1-acetyl chloride with the amino group of the thiazole intermediate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Critical parameters :
    • Solvent choice : Polar solvents like acetic acid improve solubility of intermediates but may require longer reflux times (~5 hours) .
    • Catalyst systems : Sodium acetate accelerates cyclization in thiazole formation, while triethylamine aids in deprotonation during amide bond formation .
    • Temperature control : Overheating (>100°C) can lead to decomposition of the methoxyindole group .

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

  • 1H/13C NMR : Key signals include:
    • Thiazole C5 ester carbonyl at ~165–170 ppm (13C).
    • Methoxyindole protons as a singlet at δ 3.8–4.0 ppm (1H) .
  • IR spectroscopy : Confirm amide (N–H stretch at ~3300 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values within ±0.3% to confirm purity .

Advanced Research Questions

Q. How can solvent choice and catalyst systems influence the regioselectivity in the formation of the thiazole ring during synthesis?

  • Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization but may slow reaction kinetics, leading to side products like open-chain intermediates. Polar solvents (e.g., acetic acid) enhance cyclization efficiency but risk hydrolyzing ester groups .
  • Catalyst impact : Sodium acetate promotes thiazole cyclization via deprotonation of the thiourea intermediate, while triethylamine may stabilize reactive intermediates, reducing unwanted dimerization .
  • Example: Using acetic acid with sodium acetate (Method A in ) achieves >75% yield, whereas dioxane with triethylamine () requires precise stoichiometry to avoid over-acylation.

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Re-evaluate docking parameters : Adjust protonation states of the methoxyindole and thiazole groups to reflect physiological pH, as incorrect tautomeric forms can skew binding poses .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which may reveal entropic contributions overlooked in docking simulations .
  • Structural analogs : Compare with compounds like ethyl 4-(chloromethyl)thiazole-5-carboxylate (), where steric effects from substituents (e.g., chloromethyl) alter binding modes despite similar core structures.

Q. What are the common by-products formed during the synthesis, and how can they be minimized or separated?

  • By-products :
    • Open-chain intermediates : Result from incomplete cyclization. Minimized by extending reflux time to 5 hours .
    • Ester hydrolysis products : Occur in aqueous conditions. Avoid by using anhydrous solvents and molecular sieves .
  • Purification : Recrystallize from DMF/acetic acid (3:1 v/v) to remove polar impurities . Column chromatography (silica gel, ethyl acetate/hexane) resolves non-polar by-products .

Q. How does the presence of the 5-methoxyindole moiety influence the compound’s electronic properties and reactivity?

  • Electron-donating effects : The methoxy group increases electron density on the indole ring, enhancing nucleophilic reactivity at the acetylated nitrogen. This stabilizes charge-transfer complexes in binding assays .
  • Steric hindrance : The methoxy group’s position at C5 directs electrophilic substitution to C3, reducing unwanted side reactions during functionalization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural features?

  • Enzyme inhibition assays : Target acetylcholinesterase or kinases, given the compound’s similarity to thiazole-based inhibitors (e.g., antitumor activity in ).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations to assess potency .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like BSA, correlating with pharmacokinetic properties .

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